Indriline

Description

Historical Context of Indene (B144670) and Related Scaffolds in Medicinal Chemistry

The indene scaffold, characterized by an aromatic benzene (B151609) ring fused with an aliphatic cyclopentene (B43876) ring, has long been a significant structural motif in drug discovery and development . Its inherent rigidity and the diverse possibilities for substituent patterns make it a highly attractive framework for medicinal chemists to explore structure-activity relationships (SAR) .

Closely related to indene is Indane (2,3-dihydro-1H-indene), which is the saturated analog of indene. The indane ring system is recognized as a "privileged substructure" in medicinal chemistry due to its combination of aromatic and aliphatic characteristics within a rigid bicyclic framework . This structural versatility allows for the incorporation of specific substituents in various orientations, contributing to its broad biological utility . Numerous indane-based compounds have successfully transitioned into clinical use for treating a range of diseases. Notable examples include Indinavir, an HIV-1 protease inhibitor; Indantadol, a potent Monoamine Oxidase (MAO)-inhibitor; Indatraline, an amine uptake inhibitor; and Indacaterol, an ultra-long-acting β-adrenoceptor agonist . Beyond these, indane derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents .

Another crucial related scaffold is Indole (B1671886) , a nitrogen-containing heterocyclic compound. Indole derivatives are ubiquitous in nature and are found in many bioactive natural products and pharmaceutical compounds . This pharmacophore is considered a "privileged scaffold" in drug discovery, demonstrating a wide spectrum of pharmacological activities through various mechanisms of action . Recent research has extensively focused on synthesizing and exploring the therapeutic prospects of indole derivatives, which range from anti-inflammatory, antimicrobial, antiviral, and anticancer agents to treatments for depression, migraine, and hypertension . Over 40 indole-containing drugs have received FDA approval for diverse clinical conditions, underscoring the significant attention this scaffold receives from medicinal chemists .

The historical success of these indene-related scaffolds provides a strong foundation for the continued investigation of novel compounds like Indriline, which share a common structural heritage and potential for biological activity.

Significance of this compound as a Promising Chemical Entity for Advanced Research

This compound's significance stems from its reported biological activities and its amenability to modern synthetic methodologies. As a central nervous system stimulant and antidepressant, this compound offers potential avenues for neurological and psychiatric research . Its reported efficacy in treating gastric ulcers further broadens its therapeutic scope, suggesting potential for gastrointestinal applications .

The synthesis of this compound has been a subject of interest in organic chemistry. Historically, its synthesis involved the treatment of 3-phenylindene with n-butyl lithium and dimethylamino-2-chloroethane, yielding this compound along with an inactive isomer . More recently, this compound has been successfully synthesized using an efficient and environmentally benign palladium-catalyzed intermolecular consecutive double Heck reaction "on water" under air . This advanced synthetic protocol is noteworthy for its use of water as the sole solvent, its tolerance for a wide range of functional groups, and its scalability, enabling the preparation of this compound on a 10-gram scale . The development of such green chemistry approaches for synthesizing this compound underscores its relevance in contemporary chemical research, allowing for more sustainable and efficient production.

The ability to synthesize this compound through diverse and increasingly efficient methods highlights its accessibility for further study and potential development. Its classification as a "bioactive natural product" in the context of these synthetic advancements suggests that this compound either occurs naturally or possesses a structure closely mimicking natural bioactive compounds, which often indicates a higher likelihood of favorable biological interactions .

Current Research Landscape and Future Directions in this compound Studies

The current research landscape surrounding this compound is characterized by advancements in its synthesis and an ongoing exploration of its biological potential. The recent development of the Pd-catalyzed "on water" Heck reaction for this compound synthesis, published in 2023, signifies active research in optimizing its production . This method not only offers an environmentally friendly route but also opens possibilities for further chemical modifications and the generation of new this compound derivatives.

A key future direction in this compound studies involves the exploration of its enantioselective synthesis . Preliminary studies have indicated that an enantioselective variant of the Pd-catalyzed reaction can be achieved . Enantioselectivity is crucial in pharmaceutical chemistry, as different enantiomers of a chiral compound can exhibit distinct pharmacological profiles, including varying potency, efficacy, and safety. Developing enantioselective routes to this compound would enable researchers to investigate the specific biological activities associated with each enantiomer, potentially leading to the identification of more potent or selective therapeutic agents.

Furthermore, given this compound's reported activities as a central nervous system stimulant, antidepressant, and gastric ulcer treatment, future research will likely delve deeper into its precise mechanisms of action at the molecular level . This could involve:

Target Identification: Elucidating the specific biological targets (e.g., receptors, enzymes, ion channels) with which this compound interacts to exert its effects.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to understand how structural changes influence its biological activity and selectivity. This would involve synthesizing a library of this compound analogs and evaluating their pharmacological profiles.

Exploration of New Therapeutic Applications: Investigating this compound's potential in other disease areas, building upon its known activities and the broad therapeutic scope of related indene and indole scaffolds. For instance, given the anticancer and anti-inflammatory properties of indene and indane derivatives, this compound or its analogs might be explored in these contexts .

Biophysical and Computational Studies: Utilizing advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (e.g., molecular docking, molecular dynamics simulations) to understand this compound's binding interactions with its targets and to guide rational drug design efforts.

The ongoing advancements in synthetic methodologies, coupled with the promising biological activities already identified, position this compound as a valuable chemical entity for continued advanced research, particularly in the development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7395-90-6 |

|---|---|

Molecular Formula |

C19H21N |

Molecular Weight |

263.4 g/mol |

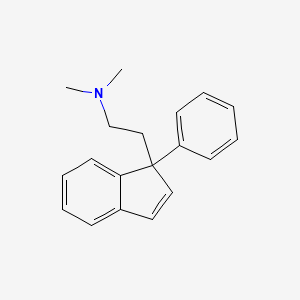

IUPAC Name |

N,N-dimethyl-2-(1-phenylinden-1-yl)ethanamine |

InChI |

InChI=1S/C19H21N/c1-20(2)15-14-19(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19/h3-13H,14-15H2,1-2H3 |

InChI Key |

KAQPNQMPHIRKJJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1(C=CC2=CC=CC=C21)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)CCC1(C=CC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indriline and Its Analogues

Catalytic Strategies for Indriline Core Construction

The construction of the indene (B144670) core, a fundamental component of this compound, relies on sophisticated catalytic strategies. Recent advancements have focused on environmentally benign methods, notably utilizing palladium-catalyzed reactions in aqueous media.

Palladium-Catalyzed Carbon-Carbon Bond Formation in Indene Systems

A significant breakthrough in the synthesis of indene derivatives, including this compound, involves a palladium-catalyzed intermolecular consecutive double Heck reaction conducted "on water" under air. This method provides an efficient and environmentally friendly pathway for preparing substituted indene derivatives, featuring broad substrate scope and functional group tolerance. The synthetic utility of this aqueous process has been demonstrated, including its scalability for gram-scale reactions and its application in the synthesis of this compound.

Palladium-catalyzed carbon-carbon bond formation is a cornerstone in modern organic synthesis, offering powerful approaches for constructing complex molecular architectures. These reactions often involve the formation of C-C bonds through various mechanisms, including C-H activation and cross-coupling reactions. The success of these transformations is highly dependent on the judicious selection of ligands and reaction conditions.

Multi-Component Reaction Design for this compound Scaffolds

While specific multi-component reaction (MCR) designs solely for this compound scaffolds are not extensively detailed in the provided literature, MCRs represent a powerful and efficient synthetic methodology for generating molecular diversity and complexity, particularly for heterocyclic scaffolds. These reactions combine three or more starting materials in a single operation, leading to complex products with high atom economy. The flexibility of MCRs allows for the incorporation of a broad range of functional groups, enabling the rapid assembly of diverse molecular entities. The application of MCRs is crucial in fields such as drug discovery, where the rapid generation of structurally diverse compound libraries is essential for lead compound evaluation.

Mechanistic Elucidation of this compound Synthesis Pathways

Understanding the mechanistic pathways of chemical reactions is critical for optimizing synthetic routes and designing novel transformations. For this compound synthesis, mechanistic studies provide insights into the intricate steps involved in its formation.

Investigation of Catalytic Cycles and Reactive Intermediates

In the Pd-catalyzed synthesis of this compound via the double Heck reaction, the process operates under an "on-water" mechanism and benefits from a catalyst protection effect. This suggests specific interactions between the catalyst, substrates, and the aqueous medium that influence the reaction pathway. Generally, the investigation of catalytic cycles and reactive intermediates is crucial for understanding the efficiency and selectivity of catalytic processes. Techniques such as mass spectrometry and other operando methods are employed to identify and monitor transient intermediate species, providing real-time insights into enzyme action and catalytic transformations. For an older synthesis of this compound involving 3-phenylindene, the reaction intermediate is presumed to be an aziridinium (B1262131) ion, based on neighboring group participation (NGP).

Theoretical Studies of Reaction Energetics and Stereoselectivity in this compound Formation

Theoretical studies, often employing quantum chemical calculations, are invaluable for elucidating reaction energetics and understanding stereoselectivity. These computational approaches can provide insights into the fundamental factors governing molecular structure and change, which may be difficult to obtain solely through experimental means. By calculating reaction enthalpies and analyzing transition states, theoretical studies can predict preferred reaction pathways and explain observed stereochemical outcomes. While specific theoretical studies on this compound formation are not detailed in the provided search results, such investigations would be instrumental in rationally optimizing its synthesis, particularly concerning stereoselective variants.

Development of Stereoselective and Enantioselective Approaches to this compound

The development of stereoselective and enantioselective approaches is paramount in the synthesis of complex molecules, especially in pharmaceutical chemistry, where the stereochemistry of a molecule can profoundly impact its biological activity and efficacy. For this compound, preliminary studies on the Pd-catalyzed method for indene derivatives indicate that an enantioselective variant can be achieved. This highlights the potential for controlling the stereochemical outcome during this compound synthesis.

Enantioselective synthesis aims to produce one enantiomer preferentially from achiral starting materials, often requiring the use of chiral catalysts or auxiliaries. Advances in this field have led to the development of highly selective catalytic systems, expanding the versatility of synthetic plans and reducing waste. The ability to control stereoselectivity is influenced by various factors, including the catalyst, reaction conditions (e.g., temperature, solvent), and substrate structure.

Asymmetric Catalysis for Chiral this compound Derivatives

Asymmetric catalysis is crucial for synthesizing chiral compounds with high enantiomeric purity, which is often essential for their biological activity. While specific detailed mechanisms for asymmetric catalysis directly applied to this compound's chiral derivatives are still an active area of exploration, the broader field of asymmetric synthesis, particularly for indene derivatives, provides a framework.

One notable development relevant to this compound synthesis involves palladium-catalyzed reactions. Preliminary studies on a Pd-catalyzed intermolecular consecutive double Heck reaction for substituted indene derivatives, which includes this compound, have shown that an enantioselective variant can be achieved . This suggests the potential for developing catalytic systems that can control the stereochemistry at the quaternary carbon center formed during the indene ring formation.

General approaches in asymmetric catalysis that could be adapted for this compound derivatives include:

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been successfully employed in various asymmetric transformations, including the synthesis of axially chiral compounds and aminal-containing heterocycles, often providing high enantioselectivities . These catalysts activate substrates and create a chiral environment to favor the formation of one enantiomer.

Metal-Catalyzed Asymmetric Reactions: Transition metals like palladium, rhodium, and copper, in conjunction with chiral ligands, are widely used for asymmetric synthesis. For instance, palladium-catalyzed C-H olefination has been used for the enantioselective synthesis of axially chiral quinoline-derived biaryl atropisomers . Similarly, rhodium-catalyzed N-allylation of indoles has achieved high enantioselectivities . Copper(I)-catalyzed asymmetric α-addition reactions have also been developed for synthesizing chiral diamine derivatives with excellent enantioselectivity .

The challenge in developing enantioselective variants, particularly in aqueous media, lies in controlling facial selectivity during multi-step processes . However, the demonstrated feasibility of an enantioselective variant in the "on-water" Heck reaction for indene derivatives, including this compound, highlights a promising avenue for future research .

Diastereoselective Synthetic Routes for this compound Analogues

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. For this compound and its analogues, which possess a complex bicyclic structure with potential for multiple stereocenters, diastereoselective routes are critical for accessing specific isomers.

The synthesis of indene derivatives, which form the core of this compound, often involves reactions that can be designed to favor specific diastereomers. For example, the Pd-catalyzed consecutive double Heck reaction described for this compound synthesis forms substituted indene derivatives featuring all-carbon quaternary centers . While the focus of that particular study was on the "on-water" aspect and the potential for enantioselectivity, the formation of such complex centers inherently involves considerations of diastereoselectivity.

Another relevant area is the synthesis of indane and indanone analogues, which share structural similarities with this compound. Methods for preparing indanones, often employing reactions like the Nazarov cyclization, can be designed to achieve diastereoselectivity . Furthermore, the synthesis of rigid analogues of indolobenzazepinones, which are structurally related to indene derivatives, has explored the impact of structural rigidity on activity, implicitly involving control over their diastereomeric forms .

In the context of this compound analogues, the following general strategies for diastereoselective synthesis are pertinent:

Substrate Control: Incorporating existing chiral centers in the starting materials can direct the formation of new stereocenters with a preferred relative configuration.

Reagent Control: Using chiral reagents or auxiliaries that temporarily introduce chirality into the reaction system to guide the stereochemical outcome.

Catalyst Control: Employing catalysts that, even in the absence of pre-existing chirality in the substrate, can induce diastereoselectivity by favoring specific transition states.

The synthesis of highly decorated piperidine (B6355638) derivatives, which are also complex ring systems, has involved addressing challenges related to regio- and diastereoselectivity, providing insights applicable to this compound analogues .

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to minimize environmental impact and promote sustainability . For this compound synthesis, this translates to developing methods that reduce waste, use safer solvents, and employ sustainable catalytic systems.

Aqueous Reaction Media for this compound Synthesis ("on-water" methodologies)

"On-water" methodologies leverage water as the primary or sole solvent for chemical reactions, offering significant environmental benefits such as abundance, low cost, and reduced toxicity compared to traditional organic solvents .

A significant recent advancement in this compound synthesis is the development of a Pd-catalyzed intermolecular consecutive double Heck reaction conducted "on water" under air . This method provides an efficient and environmentally benign route for preparing substituted indene derivatives, including this compound. The use of water as the sole solvent in this reaction significantly increases reaction yields, with one study reporting an 87% yield when pure H₂O was used . This "on-water" mechanism is characterized by a remarkable improvement in reaction rate compared to reactions performed in organic solvents .

The "on-water" effect is believed to arise from the unique properties of water at the macroscopic phase boundary between water and organic substrates, which can influence reaction rates and protect catalysts . This methodology has demonstrated broad substrate scope and functional group tolerance, and its synthetic utility was proven through a 10-gram scale reaction for this compound synthesis .

The benefits of "on-water" methodologies extend beyond this compound, with other reactions like the nitroaldol (Henry) reaction and certain organometallic reactions also showing improved efficiency and environmental sustainability in aqueous media .

Sustainable Catalytic Systems for this compound Production

Sustainable catalytic systems are integral to green chemistry, focusing on catalysts that are non-toxic, recyclable, abundant, and minimize waste generation .

In the synthesis of this compound, the Pd-catalyzed Heck reaction "on water" exemplifies a step towards sustainable catalysis. While palladium is a precious metal, the "on-water" conditions contribute to sustainability by protecting the catalyst and potentially allowing for lower catalyst loadings or easier recycling . The study indicated that the aqueous medium helped protect the catalyst, leading to only about an 8% decline in catalyst activity in the presence of water, in contrast to deactivation observed with dioxane .

Beyond specific examples for this compound, the broader landscape of sustainable catalysis includes:

Biocatalysis: The use of enzymes as catalysts offers an environmentally friendly approach, utilizing non-toxic, biodegradable, and renewable raw materials, and reducing waste generation . Enzymes are highly stereoselective and can carry out a wide range of chemical transformations .

Non-Precious Metal Catalysts: Research is actively pursuing the development of catalysts based on abundant and less toxic non-precious metals to replace traditional precious metal catalysts .

Heterogeneous Catalysis: Heterogeneous catalysts can often be easily separated from reaction mixtures and recycled, contributing to reduced waste and improved atom economy .

Catalyst Protection and Recycling: Strategies that enhance catalyst stability and facilitate their recovery and reuse are crucial for sustainable production .

The integration of these sustainable catalytic approaches with "on-water" methodologies represents a powerful strategy for the future development of this compound synthesis, aiming for processes that are not only efficient but also environmentally responsible.

Computational and Theoretical Investigations of Indriline Systems

Quantum Chemical Studies of Indriline Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of molecules like this compound. These methods provide insights into electron distribution, energy levels, and molecular orbitals, which are fundamental to understanding a compound's intrinsic properties and potential interactions.

Density Functional Theory (DFT) Applications for Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that investigates the electronic structure of multi-electron systems. For this compound and its derivatives, DFT applications can provide detailed insights into their electronic configurations, including the characterization of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) . The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that correlates with a molecule's electronic stability and its propensity for chemical reactions . Studies on related indene (B144670) derivatives have leveraged DFT to compare experimental photophysical properties with theoretical predictions and to visualize frontier molecular orbitals, suggesting similar applicability for this compound . Furthermore, preliminary mechanistic studies involving the synthesis of indene derivatives, which include this compound, have utilized DFT calculations to propose reaction pathways and intermediates, indicating its utility in understanding electronic rearrangements during chemical transformations .

Molecular Modeling and Dynamics Simulations of this compound in Complex Environments

Simulations of this compound in Solution and Biological Milieus

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time . By numerically solving Newton's equations of motion for interacting particles, MD simulations can reveal how this compound interacts with solvent molecules or biological macromolecules . For instance, this compound has been included in molecular docking and dynamic simulations investigating its binding affinity to biological targets, such as the Insulin-Like Growth Factor Receptor (IGF-1Ra) in common carp (B13450389) . In one such study, this compound was found to exhibit a binding energy of -7.0 kcal/mol with the IGF-1Ra protein, indicating a favorable interaction . These simulations are crucial for understanding solvation effects, diffusion, and binding mechanisms in physiologically relevant conditions, which are vital for drug design and development .

Table 1: Binding Affinity of this compound to IGF-1Ra Protein

| Ligand | PubChem/Zinc ID | Binding Energy (kcal/mol) |

| This compound | ZINC1678256 | -7.0 |

| Butriptyline | CID-21772 | -7.0 |

| Protriptyline | CID-4976 | -7.0 |

| Setiptiline | CID-5205 | -7.4 |

| Cyproheptadine | CID-2913 | -7.2 |

| Pizotifen | CID-27400 | -7.1 |

| Amitriptyline | ZINC968257 | -6.8 |

| 1-(4,4-Diphenylbutyl)-4-methylpiperazine | CID-216048 | -6.7 |

| 3,3-dimethyl-1-[3-(6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)propyl]piperidine | CID-57395906 | -6.6 |

| Diisopromine | CID-22262 | -6.3 |

| Prifinium | CID-4905 | -6.1 |

| Clomipramine | CID-2801 | -5.7 |

Note: Data extracted from a study on IGF-1Ra protein interactions .

Advanced Sampling Techniques for Conformational Landscapes of this compound

Molecules, especially flexible ones like this compound, can adopt numerous spatial arrangements, known as conformations, through rotation around single bonds . The collection of all possible conformations and their corresponding energies constitutes the conformational landscape . Exploring this landscape is vital because a molecule's biological activity and physical properties are often dependent on its accessible conformations. Advanced sampling techniques, such as replica exchange molecular dynamics (REMD), metadynamics, or umbrella sampling, are employed to overcome energy barriers and efficiently sample the vast conformational space of complex molecules . While specific studies on this compound's conformational landscape using these advanced techniques were not detailed in the provided search results, the principles of conformational analysis are universally applied in computational chemistry to understand the stability and behavior of flexible organic molecules . These techniques would be crucial for identifying the most stable and biologically relevant conformations of this compound, as well as understanding its dynamic behavior and flexibility in different environments.

In Silico Prediction Methodologies in this compound Research

"In silico" prediction methodologies encompass a broad range of computational approaches used to predict various properties and behaviors of chemical compounds without the need for physical experimentation . These methods are particularly valuable in early-stage drug discovery and development, offering rapid screening and prioritization of compounds like this compound.

Virtual Screening for Potential Interacting Biomolecules

Virtual screening (VS) is a computational technique used to identify potential lead compounds by rapidly evaluating large libraries of molecules against a specific biological target . This approach significantly reduces the time and cost associated with traditional high-throughput screening by prioritizing compounds with a higher likelihood of binding to the target . VS can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) . SBVS utilizes the known three-dimensional structure of the target protein to predict binding modes and affinities of compounds through molecular docking, while LBVS relies on the physicochemical properties and known active ligands to identify similar molecules .

In a notable computational investigation, this compound was subjected to virtual screening and molecular docking studies to assess its potential interaction with the Insulin-Like Growth Factor Receptor (IGF-1Ra) protein in the common carp (Cyprinus carpio) . The study aimed to characterize the gene, perform molecular docking, and conduct dynamic simulations of IGF-1Ra. This compound was included in a list of ligands evaluated for their binding affinity to the IGF-1Ra protein. The molecular docking results indicated a binding energy for this compound, suggesting a potential interaction with this receptor .

The detailed research finding for this compound's interaction with IGF-1Ra is presented in the table below:

Table 1: Binding Affinity of this compound to IGF-1Ra Protein

| Ligand | PubChem/Zinc ID | Binding Energy (kcal/mol) |

| This compound | ZINC1678256 | -7.0 |

Note: The PubChem CID for this compound is 23878, while ZINC1678256 is a Zinc ID associated with this compound in the context of this specific study .

This finding demonstrates the application of virtual screening in identifying potential biomolecular interactions for this compound, providing a basis for further experimental validation.

Chemogenomic Approaches for Drug-Target Interaction Prediction

Chemogenomics is an interdisciplinary field that integrates chemical and genomic data to systematically explore the relationships between chemical compounds and biological targets . This approach is fundamental for predicting drug-target interactions (DTIs), which are crucial for understanding drug mechanisms of action, identifying new therapeutic applications (drug repurposing), and predicting potential side effects . Computational models for DTI prediction leverage various data types, including chemical structures of drugs, genomic sequences of targets, and known interaction networks .

While specific detailed research findings on this compound using comprehensive chemogenomic approaches for drug-target interaction prediction were not directly found in the available literature, the principles of these methodologies can be applied to investigate this compound systems. Chemogenomic approaches typically involve:

Data Integration: Combining diverse datasets, such as chemical fingerprints of this compound, protein sequences or structures of potential targets, and existing biological activity data.

Feature Extraction: Deriving meaningful features from both chemical and biological entities. For this compound, this would involve descriptors representing its molecular structure. For targets, features could be derived from sequence, structural motifs, or functional annotations.

Model Development: Employing machine learning or deep learning algorithms to build predictive models. Algorithms like random forests, support vector machines, and graph neural networks are commonly used to learn patterns from known drug-target pairs and predict novel interactions . For instance, the INDIGO algorithm uses chemogenomics data to predict antibiotic combinations by quantifying the conservation of drug-gene interaction networks between species . Similarly, the MINDG model integrates learning algorithms to predict DTIs by extracting structural features from drugs and targets .

Prediction and Validation: Using the trained models to predict new interactions for this compound across a wide range of potential biomolecular targets. These predictions would then require experimental validation to confirm their biological relevance.

The theoretical application of chemogenomic approaches to this compound would involve creating a comprehensive profile of its chemical properties and then computationally mapping these against vast databases of known biological targets, including enzymes, receptors, and ion channels . This systematic exploration could reveal novel targets for this compound, expanding our understanding of its potential pharmacological landscape beyond its known properties as a central nervous system stimulant with antidepressant activity . Such computational predictions are vital for prioritizing experimental investigations and accelerating the drug discovery pipeline for this compound or its derivatives.

Molecular Interactions and Biological Activity Mechanisms of Indriline

Investigation of Indriline's Biological Target Interactions

Investigating the interaction of this compound with biological targets involves a multifaceted approach, combining computational predictions with experimental validation to identify and characterize the specific proteins or receptors it binds to.

Molecular docking studies have provided insights into the potential binding of this compound to specific protein targets. For instance, this compound (ZINC1678256) has been computationally docked to the Insulin-like Growth Factor Receptor (IGF-1Ra) protein. The binding affinity, expressed as binding energy, is a critical parameter in assessing the strength and stability of the ligand-protein complex. In one study, this compound demonstrated a binding energy of -7.0 kcal/mol with IGF-1Ra. This negative binding energy suggests a favorable interaction, indicating that this compound can spontaneously bind to the active site or a specific binding pocket of the IGF-1Ra protein.

Table 1: Binding Affinity of this compound to IGF-1Ra Protein

| Ligand | PubChem/Zinc ID | Binding Energy (kcal/mol) |

| This compound | ZINC1678256 | -7.0 |

Note: Data derived from molecular docking studies.

Based on computational studies, the Insulin-like Growth Factor Receptor (IGF-1Ra) has been identified as a potential protein target for this compound. IGF-1Ra is a tyrosine kinase receptor protein that plays essential roles in growth and development. The computational prediction of this compound's binding to IGF-1Ra suggests a potential modulatory role of this compound on pathways regulated by this receptor.

Beyond computational predictions, the reported biological activities of this compound, such as its central nervous system stimulant and antidepressant properties, suggest interactions with other targets relevant to these pharmacological effects. While specific experimental validation for all these targets beyond the IGF-1Ra docking is not detailed in the provided search results, compounds with antidepressant activity often interact with monoamine transporters (e.g., serotonin (B10506), norepinephrine, dopamine (B1211576) transporters) or various neurotransmitter receptors. Similarly, central nervous system stimulants typically modulate neurotransmission. The treatment of gastric ulcers by this compound also implies interaction with targets involved in gastrointestinal physiology, such as histamine (B1213489) receptors or proton pumps. Further experimental studies, such as radioligand binding assays, functional assays, and affinity chromatography, would be necessary to definitively identify and validate these specific protein targets and their functional relevance to this compound's diverse pharmacological profile.

Receptor occupancy studies are critical for understanding the extent to which a drug binds to its target receptors in a living system. These studies quantify the proportion of receptors occupied by a ligand at a given concentration, providing insights into the drug's potency and potential for therapeutic effect. Functional specificity studies, on the other hand, investigate whether a compound elicits its intended biological response through the specific modulation of its identified target, or if it also interacts with other receptors, leading to off-target effects.

For this compound, such studies would involve administering the compound and then measuring its binding to identified targets (e.g., IGF-1Ra) in relevant tissues or cells. This could be achieved through techniques like positron emission tomography (PET) imaging with radiolabeled this compound or by analyzing tissue samples. Functional specificity would be assessed by observing the downstream cellular and physiological effects of this compound and correlating them with its binding profile. For instance, if this compound is proposed to act as an antidepressant by modulating a specific serotonin receptor, functional studies would measure serotonin signaling pathways and behavioral changes in response to this compound, and then confirm that these effects are mediated through the intended receptor, rather than other serotonin receptor subtypes or unrelated pathways. While specific receptor occupancy and functional specificity studies for this compound were not found in the provided search results, these are standard methodologies in drug discovery to characterize the precise mechanism of action and selectivity of a therapeutic agent.

Identification and Validation of Specific Protein Targets for this compound

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental aspect of medicinal chemistry that explores how changes in the chemical structure of a compound affect its biological activity. This understanding is crucial for optimizing lead compounds and designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

This compound itself is an indene (B144670) derivative, a class of molecules known for diverse biological activities. The chemical synthesis of this compound has been described, noting that it is formed along with an inactive isomer. This observation immediately highlights the importance of specific structural features for its biological activity. The presence of an inactive isomer suggests that stereochemistry or the precise arrangement of functional groups is critical for productive interaction with its biological targets.

Systematic structural modifications of this compound would involve altering various parts of its molecular scaffold, such as the phenyl group, the indene ring system, or the dimethylaminoethyl side chain. For example, modifications could include:

Substitutions on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) to alter electronic properties and lipophilicity.

Modifications of the indene core: Altering the saturation level of the indene ring or introducing substituents to change its shape and electronic characteristics.

Variations in the side chain: Changing the length of the ethyl linker, modifying the amine functionality (e.g., primary, secondary, tertiary amines, or cyclic amines), or introducing different substituents on the nitrogen atom.

Each structural change would then be correlated with changes in biological response, such as binding affinity to IGF-1Ra, antidepressant activity, or gastric ulcer healing properties. For instance, if a specific modification leads to a significant decrease in binding to IGF-1Ra, it would suggest that the modified region is crucial for the interaction. Conversely, an increase in activity would indicate a beneficial modification. The synthesis of this compound itself, involving a reaction that yields both active and inactive forms, underscores the sensitivity of its biological activity to subtle structural differences. Research on other indene derivatives also demonstrates that minor structural changes can lead to varied biological activities, including antitumor, fungicidal, and antimicrobial effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activities. For this compound, QSAR modeling would involve:

Descriptor Calculation: Computing various molecular descriptors for this compound and its derivatives. These descriptors can include physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric properties (e.g., molecular volume, shape descriptors).

Activity Measurement: Obtaining experimental biological activity data for this compound and its derivatives (e.g., IC50, EC50, binding affinities).

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, neural networks) to build a predictive model that correlates the molecular descriptors with the biological activity.

The resulting QSAR model can then be used to predict the biological activity of new, untested this compound derivatives, thereby guiding the synthesis of more potent and selective compounds. While specific QSAR models for this compound activity prediction are not explicitly detailed in the provided search results, the general applicability of QSAR in drug discovery, including for indene-related scaffolds and for predicting various biological activities, is well-established. Such models would be instrumental in optimizing this compound's therapeutic potential, for example, by predicting modifications that enhance its antidepressant effects or improve its specificity for a particular target.

Systematic Structural Modifications and Biological Response Correlates

Elucidation of this compound's Cellular and Subcellular Mechanisms of Action

Specific studies dedicated to the elucidation of this compound's cellular and subcellular mechanisms of action are not widely reported in the scientific literature available through the performed searches. The absence of such detailed findings makes it challenging to provide an in-depth analysis of how this compound exerts its effects at a cellular or subcellular level.

Signaling Pathway Modulation by this compound

Research findings specifically detailing the modulation of signaling pathways by this compound are not available in the current search results. Signaling pathways are intricate networks that regulate cellular processes, and the modulation of these pathways by chemical compounds is a critical aspect of their biological activity . For many well-characterized compounds, their interaction with G protein-coupled receptors (GPCRs), kinases, or other signaling molecules leads to a cascade of intracellular events . However, for this compound, such specific data on its influence on pathways like MAPK, Jak-Stat, or others, remains undocumented in the provided sources.

Molecular Pathway Perturbations Induced by this compound

Similarly, detailed information regarding the molecular pathway perturbations induced by this compound is not extensively documented. Molecular pathway perturbations involve changes in the activity or expression of proteins and genes within specific biological pathways, often leading to altered cellular phenotypes . While various compounds are known to perturb pathways related to metabolism, cell proliferation, or immune responses, specific data for this compound's impact on such molecular pathways is not publicly available.

Comparative Mechanistic Studies with Structurally Related Indene Compounds

This compound has been synthesized using methods developed for substituted indene derivatives . Indene compounds, which share a structural resemblance to this compound, are known to possess diverse biological activities, including roles as intermediates in the synthesis of medicinally important molecules . For instance, indanone, a related structure, is found in various pharmacologically active compounds and has shown anti-Alzheimer, anticancer, antimicrobial, and antiviral activities . Indole-based compounds, another related heterocyclic aromatic ring system, are recognized for their versatility and ability to interact with various receptors, exhibiting a wide range of biological activities, including anti-neurodegenerative, antibacterial, and anticholinesterase activities .

However, despite these broader insights into the biological activities of indene and indole (B1671886) derivatives, specific comparative mechanistic studies that directly analyze this compound's mechanisms of action against those of other structurally related indene compounds are not detailed in the provided search results. Such comparative studies would typically involve examining differences in receptor binding, enzyme inhibition, or pathway modulation between this compound and its structural analogs to delineate structure-activity relationships.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Indriline Research

Chromatographic Techniques for Indriline Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of this compound within complex matrices or for assessing its purity. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Method development for this compound typically involves optimizing parameters to achieve optimal resolution, sensitivity, and reproducibility for purity assessment and quantitative analysis. Reverse-phase HPLC, often employing C18 stationary phases, is commonly used due to its versatility and compatibility with a wide range of organic compounds. Mobile phases typically consist of mixtures of water or aqueous buffers with organic solvents such as acetonitrile (B52724) or methanol.

For purity assessment, the area-percent method is frequently applied, where the area of the this compound peak is compared to the total area of all detected peaks. Quantitation is achieved by comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations of a reference standard. Detection is commonly performed using UV-Vis detectors, given this compound's likely chromophores (e.g., phenyl and indene (B144670) moieties), or Diode Array Detectors (DAD) for spectral confirmation of peak identity.

Hypothetical HPLC Purity Analysis of this compound Sample A

| Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) | Identity |

| 4.25 | 15.3 | 0.3 | Impurity 1 |

| 6.80 | 4895.7 | 99.2 | This compound |

| 7.10 | 22.5 | 0.5 | Impurity 2 |

| Total | 4933.5 | 100.0 |

This hypothetical data suggests that Sample A of this compound has a purity of 99.2% by HPLC area normalization.

Gas Chromatography (GC) Applications for Volatile this compound Derivatives

Gas Chromatography (GC) is employed for the analysis of volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without decomposition, derivatization strategies can be employed to render it amenable to GC. For instance, if this compound contains functional groups that can be easily derivatized into more volatile forms (e.g., silylation of hydroxyl or amine groups if present), GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for impurity profiling or quantitative analysis of these derivatives. GC offers high separation efficiency and is particularly useful for detecting and quantifying trace impurities that are volatile.

Hypothetical GC Analysis of a Volatile this compound Derivative

| Retention Time (min) | Peak Area (pA*s) | Relative Area (%) | Identity |

| 12.1 | 87.6 | 0.1 | Volatile Impurity A |

| 15.8 | 78900.2 | 99.8 | This compound Derivative |

| 16.5 | 8.1 | 0.01 | Volatile Impurity B |

| Total | 78995.9 | 100.0 |

This hypothetical GC data illustrates the potential for analyzing volatile derivatives of this compound, showing the main derivative peak and minor volatile impurities.

Chiral Chromatography for Enantiomeric Purity Assessment in Stereoselective Synthesis

This compound possesses a chiral center , making the assessment of its enantiomeric purity critical, especially if one enantiomer exhibits different biological activity or properties compared to the other. Chiral chromatography, a specialized form of HPLC, is indispensable for separating enantiomers. This technique utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to different retention times. Common CSPs include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases.

The enantiomeric excess (ee) is determined by integrating the areas of the separated enantiomer peaks. A high enantiomeric purity is often a requirement for pharmaceutical applications and for understanding structure-activity relationships.

Hypothetical Chiral HPLC Analysis of this compound

| Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) | Enantiomer |

| 9.15 | 12.8 | 1.5 | This compound Enantiomer 1 |

| 10.50 | 845.2 | 98.5 | This compound Enantiomer 2 |

| Total | 858.0 | 100.0 |

Based on this hypothetical data, the sample exhibits an enantiomeric excess of 97.0% for this compound Enantiomer 2 (calculated as (98.5 - 1.5)%).

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous elucidation of the molecular structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1H NMR Spectroscopy: Provides information about the number of distinct proton environments, their chemical shifts, and coupling patterns, which reveal connectivity and spatial relationships. For this compound (C19H21N), the aromatic protons from the phenyl and indene rings, as well as the aliphatic protons from the dimethylaminoethyl chain, would exhibit characteristic chemical shifts and coupling constants.

13C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, providing information on the number of distinct carbon atoms and their chemical environments (e.g., sp2 vs. sp3 carbons, presence of quaternary carbons).

The combination of these NMR experiments allows for a complete assignment of all proton and carbon signals and the confirmation of the proposed this compound structure.

Hypothetical Partial 1H NMR Data for this compound (in CDCl3, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.55-7.48 | m | 2H | Aromatic H (Indene) |

| 7.30-7.15 | m | 5H | Aromatic H (Phenyl) |

| 6.85 | d | 1H | Indene Vinyl H |

| 3.10 | t | 2H | -CH2-N(CH3)2 |

| 2.25 | s | 6H | N(CH3)2 |

| 2.10 | t | 2H | -CH2-CH2-N(CH3)2 |

Hypothetical Partial 13C NMR Data for this compound (in CDCl3, 100 MHz)

| Chemical Shift (ppm) | Assignment (Hypothetical) |

| 150.2 | Quaternary C (Indene) |

| 145.8 | Quaternary C (Phenyl) |

| 138.5 | Aromatic CH (Indene) |

| 128.0-125.0 | Aromatic CH |

| 120.5 | Indene Vinyl CH |

| 65.1 | Quaternary C (Indene C1) |

| 45.0 | N(CH3)2 |

| 35.5 | -CH2-N |

| 30.2 | -CH2-CH2-N |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to provide structural information through its fragmentation pattern. Different ionization techniques are chosen based on the compound's properties and the desired information.

Electrospray Ionization (ESI): Often coupled with HPLC (LC-MS), ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. It typically produces protonated molecular ions ([M+H]+) or adducts ([M+Na]+, [M+K]+), providing accurate molecular weight information. Accurate mass measurements using high-resolution MS (e.g., HRMS with Orbitrap or TOF analyzers) can confirm the elemental composition of this compound (C19H21N) by precisely determining its monoisotopic mass (263.1674 Da for C19H21N) .

Electron Ionization (EI): While ESI is common for LC-MS, EI is typically used with GC-MS and produces more extensive fragmentation, which can be highly characteristic of a molecule's structure. The fragmentation pattern can be compared to spectral libraries for identification or analyzed to deduce structural features.

Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of a precursor ion (e.g., [M+H]+ of this compound) followed by its fragmentation and subsequent analysis of the product ions. MS/MS provides more detailed structural insights by revealing specific bond cleavages and pathways, which is crucial for confirming complex structures or identifying isomers.

Hypothetical ESI-MS Data for this compound

| m/z Value | Relative Intensity (%) | Ion Type | Proposed Fragment (Hypothetical) |

| 264.17 | 100 | [M+H]+ | Protonated this compound |

| 220.14 | 45 | Fragment Ion | [M+H-C2H7N]+ (loss of N(CH3)2) |

| 191.10 | 20 | Fragment Ion | [M+H-C4H10N]+ (loss of -CH2CH2N(CH3)2) |

| 178.09 | 15 | Fragment Ion | Indene-related fragment |

This hypothetical MS data shows the protonated molecular ion and characteristic fragmentation ions that would help confirm the structure of this compound.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are optical techniques widely employed for the qualitative and quantitative analysis of chemical compounds, including this compound. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm), which occurs when molecules undergo electronic transitions . These transitions involve the promotion of electrons from lower energy molecular orbitals, such as the highest occupied molecular orbital (HOMO), to higher energy molecular orbitals, like the lowest unoccupied molecular orbital (LUMO) . Common electronic transitions observed in organic molecules within this range include n→π* and π→π* transitions, particularly in compounds with conjugated π systems or lone pairs . The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the electronic structure and concentration of the chromophore within the compound . UV-Vis is valuable for tracking changes in chromophores, monitoring reaction kinetics, and assessing the purity of major components in mixtures .

Fluorescence spectroscopy, a type of photoluminescence, involves the absorption of light by a molecule (fluorophore) followed by the emission of light at a longer wavelength . This process occurs as excited electrons relax from a higher electronic singlet state to a lower electronic ground state, often from the lowest vibrational level of the first excited electronic state . The emitted photons carry less energy than the absorbed photons, resulting in a "Stokes shift" where the emission spectrum is shifted to longer wavelengths compared to the excitation spectrum . Fluorescence spectroscopy is known for its high sensitivity and specificity, making it a powerful tool for characterizing molecular environments and events . In the context of this compound research, both UV-Vis and fluorescence spectroscopy can be utilized to study electronic transitions within the this compound molecule, providing insights into its structural features. Furthermore, these techniques are instrumental in binding studies, where changes in the absorption or emission spectra of this compound upon interaction with other molecules can indicate binding events and provide information about the binding affinity and mechanism .

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy or spectrometry, offering a more comprehensive analysis of complex samples.

LC-MS/MS for Metabolite and Impurity Profiling in Research

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly effective and versatile analytical technique widely used in chemical and pharmaceutical research for impurity and metabolite profiling . This technique couples the separation capabilities of liquid chromatography (LC) with the detection and identification power of tandem mass spectrometry (MS/MS) . In LC, components of a mixture are separated based on their differential partitioning between a mobile phase and a stationary phase, typically using various column chemistries like reversed-phase or hydrophilic interaction chromatography . The separated compounds are then introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured . MS/MS further fragments selected ions, providing characteristic fragmentation patterns that aid in structural elucidation .

For impurity profiling, LC-MS/MS is crucial for detecting, identifying, and quantifying trace levels of impurities, such as degradation products, synthesis by-products, and contaminants, even in complex matrices . Its high sensitivity and specificity allow for the accurate determination of impurity levels, which is essential for ensuring product quality and compliance with regulatory standards . In metabolite profiling, LC-MS/MS is employed to identify and quantify metabolites in complex biological samples, providing insights into metabolic pathways and changes in biological systems . The ability to generate detailed mass spectra and fragmentation data makes LC-MS/MS an indispensable tool for elucidating the structures of unknown metabolites and impurities .

GC-MS for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique specifically designed for the separation, identification, and quantification of volatile and semi-volatile organic compounds . In GC-MS, a sample is first vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase . As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected . The resulting mass spectra are then compared against spectral libraries for identification .

Method Validation and Quality Assurance in this compound Analytical Research

Method validation and quality assurance are fundamental pillars in analytical research, ensuring the reliability, accuracy, and consistency of data generated for this compound. Analytical method validation is the process of establishing documented evidence that an analytical procedure is suitable for its intended purpose and will consistently produce reliable and accurate results . This is crucial for maintaining the quality, reliability, and consistency of analytical results, which is an integral part of good analytical practice and a requirement by most regulatory bodies and quality standards .

Key parameters assessed during method validation include:

Accuracy: The closeness of agreement between the test result and the accepted reference value .

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (within-laboratory variation) .

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components .

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range .

Range: The interval between the upper and lower concentrations (or amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity .

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions .

Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions .

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters .

Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagents .

System Suitability: Tests performed to ensure that the chromatographic system is suitable for the intended analysis before or during the analysis .

Quality assurance in analytical chemistry encompasses all planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality . For this compound research, this means not only validating the analytical methods but also ensuring proper instrument calibration, qualified personnel, and adherence to established protocols and guidelines, such as those from the International Conference on Harmonisation (ICH) . A robust quality assurance system, underpinned by validated analytical methods, is essential for generating reliable data that supports research findings and potential future applications of this compound.

Emerging Perspectives and Future Research Trajectories for Indriline

Integration of Artificial Intelligence and Machine Learning in Indriline Drug Discovery

The landscape of drug discovery is being profoundly reshaped by the integration of Artificial Intelligence (AI) and Machine Learning (ML) technologies, offering unprecedented capabilities to accelerate the identification and optimization of novel therapeutic agents. For this compound, these computational approaches present a significant opportunity to expand its therapeutic utility and refine its pharmacological profile.

AI and ML algorithms can be leveraged for various stages of this compound drug discovery. Virtual screening, a computational method that predicts the activity of potential drugs by fitting chemical structures to biological targets, can efficiently screen vast compound libraries to identify this compound derivatives with high binding affinity to specific proteins. For instance, molecular docking analysis has already indicated this compound's binding affinity to the Insulin-Like Growth Factor Receptor (IGF-1Ra) protein, with a reported binding energy of -7.0 kcal/mol. This suggests a potential role for this compound in modulating pathways associated with IGF-1Ra, a target of interest in various biological processes.

Furthermore, AI models can be trained on large datasets of known drug-target interactions to predict new drug-target pairs or optimize the properties of existing drugs. This includes predicting molecular properties, aiding in de novo drug design, and optimizing synthetic pathways for this compound and its analogs. Machine learning-driven virtual screening can reduce the time and cost associated with traditional experimental screening by prioritizing promising candidates for further investigation. The application of deep learning, an advanced form of ML, can automate feature extraction from available data, leading to more accurate results in predicting drug activity and facilitating the discovery of new drug leads.

Table 1: this compound's Binding Affinity to IGF-1Ra

| Ligand Name | PubChem/Zinc ID | Binding Energy (kcal/mol) |

| This compound | ZINC1678256 | -7.0 |

| Setiptiline | CID-5205 | -7.4 |

| Cyproheptadine | CID-2913 | -7.2 |

| Pizotifen | CID-27400 | -7.1 |

| Butriptyline | CID-21772 | -7.0 |

| Protriptyline | CID-4976 | -7.0 |

| Amitriptyline | ZINC968257 | -6.8 |

| 1-(4,4-Diphenylbutyl)-4-methylpiperazine | CID-216048 | -6.7 |

| 3,3-dimethyl-1-[3-(6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)propyl]piperidine | CID-57395906 | -6.6 |

| Diisopromine | CID-22262 | -6.3 |

| Prifinium | CID-4905 | -6.1 |

| Clomipramine | CID-2801 | -5.7 |

| Data adapted from molecular docking studies on IGF-1Ra. |

Advanced Material Science Applications of this compound and Indene (B144670) Scaffolds

The indene scaffold, which forms the core structure of this compound, is a versatile building block with significant applications in advanced material science. Derivatives of indene are integral components in various functional materials, including those used in organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) applications.

Specifically, indene-based structures have shown promise in the development of organic semiconductors. Dihydroindenofluorenes (DHIFs), which incorporate an indene fragment, are being explored as key molecular scaffolds for highly efficient organic semiconductors in devices such as organic light-emitting diodes (OLEDs), phosphorescent OLEDs, organic field-effect transistors (OFETs), and solar cells. The ability to attach various functional groups to the indene scaffold allows for tailoring material properties to meet specific application requirements.

Furthermore, indene-C60 bisadducts (ICBA), which are indene-fullerene derivatives, have been utilized as electron-cascade acceptor materials in high-performance polymer solar cells, demonstrating improved power conversion efficiencies. The unique electronic properties of these indene-fullerene adducts make them attractive as electron-transporting materials for planar heterojunction perovskite solar cells. Polymers derived from indene, such as those synthesized from 4,7-methano-1H-indene, exhibit unique properties including rigidity, thermal stability, and resistance to degradation, finding applications in adhesives, coatings, and rubber production. The incorporation of the indene moiety contributes to the polymer's structural integrity and durability.

Exploration of Novel Therapeutic and Biological Applications for this compound

Beyond its established roles as a central nervous system stimulant, antidepressant, and agent for gastric ulcer treatment, this compound's chemical structure, derived from the indene framework, suggests a broader spectrum of potential therapeutic and biological applications. Research into novel applications for this compound can leverage its core scaffold, which is present in numerous natural and synthetic biologically active compounds.

The aforementioned molecular docking studies identifying this compound's binding to IGF-1Ra represent a direct exploration into novel biological activities, potentially opening new therapeutic avenues related to growth factor signaling. Indene derivatives, in general, have demonstrated a range of promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, new indene derivatives have been synthesized and shown to possess anti-proliferative properties by affecting intracellular signaling pathways. Additionally, some indene and indanone derivatives have been reported as potent antibacterial and antitubercular agents.

These findings suggest that this compound, or its rationally designed derivatives, could be investigated for their efficacy in these areas. Future research could focus on high-throughput screening of this compound derivatives against a diverse array of biological targets, employing both in vitro and computational methods, to uncover new therapeutic indications and expand its medicinal utility.

Interdisciplinary Collaborations and Global Research Initiatives in this compound Chemistry and Biology

The multifaceted potential of this compound, spanning both medicinal and materials science applications, necessitates a highly interdisciplinary and collaborative research approach. Complex scientific problems, such as those involved in drug discovery and advanced materials development, often transcend the scope of a single discipline, requiring the integration of diverse knowledge, data, techniques, and perspectives.

Interdisciplinary collaborations, involving chemists, biologists, pharmacologists, materials scientists, and computational experts, are crucial for fully exploring this compound's capabilities. Such collaborations can facilitate the rational design of new this compound analogs, the efficient synthesis of these compounds, comprehensive biological evaluation, and the development of novel material applications. By bringing together researchers with varied expertise, these initiatives can foster a holistic understanding of this compound's properties and accelerate its translation from basic research to practical applications.

Global research initiatives are also vital to pooling resources, sharing expertise, and addressing the inherent complexities and costs associated with developing new chemical entities and materials. International consortia, academic-industry partnerships, and collaborative funding programs can streamline research efforts, overcome disciplinary barriers, and ensure that advancements in this compound chemistry and biology contribute to global scientific progress and societal benefit.

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question on Indriline’s mechanism of action?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: In vitro cell models (e.g., neuronal cells).

- Intervention: this compound exposure at varying concentrations.

- Comparison: Control groups treated with placebo or analogous compounds.

- Outcome: Quantification of neurotransmitter modulation (e.g., dopamine levels via HPLC).

Ensure the question is testable, avoids ambiguity, and aligns with gaps in existing literature .

Q. What experimental design principles are critical for studying this compound’s pharmacokinetics?

- Methodological Answer :

- Control Groups : Include vehicle controls and positive/negative controls to isolate this compound-specific effects.

- Randomization : Assign subjects/treatment groups randomly to mitigate bias.

- Sample Size : Calculate using power analysis (e.g., α=0.05, β=0.20) to ensure statistical validity.

- Blinding : Use double-blinding where possible to reduce observer bias.

Document protocols rigorously to enable replication .

Q. How should I address variability in this compound’s solubility during in vitro assays?

- Methodological Answer :

- Solvent Selection : Use dimethyl sulfoxide (DMSO) with concentrations ≤0.1% to avoid cytotoxicity.

- Validation : Pre-test solubility via spectrophotometry or dynamic light scattering.

- Replicates : Perform triplicate measurements to account for batch variability.

Report solvent details and stability data in supplementary materials .

Advanced Research Questions

Q. How can I resolve contradictions in reported this compound efficacy across preclinical studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., dosing regimens, model organisms).

- Sensitivity Analysis : Test if outcomes change under different statistical assumptions (e.g., fixed vs. random effects models).

- Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., identical cell lines, assay kits) .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

- Methodological Answer :

- Modeling : Use sigmoidal curve-fitting (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy.

- Machine Learning : Apply random forest or gradient-boosting models to identify predictors of response variability.

- Bayesian Analysis : Incorporate prior data to refine parameter estimates in small-sample studies.

Validate models using cross-validation or bootstrapping .

Q. How do I integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s polypharmacology?

- Methodological Answer :

- Pathway Enrichment : Use tools like DAVID or MetaboAnalyst to identify overrepresented pathways.

- Network Analysis : Construct interaction networks (e.g., STRING DB) to map target-protein associations.

- Data Fusion : Apply integrative frameworks (e.g., mixOmics) to harmonize heterogeneous datasets.

Address batch effects via ComBat or similar normalization tools .

Data Presentation and Interpretation

Q. How should I present conflicting results in this compound’s toxicity profile?

- Methodological Answer :

- Transparency : Clearly delineate study limitations (e.g., species-specific differences, exposure duration).

- Comparative Tables : Summarize findings alongside prior work (Table 1).

Table 1 : Comparative Toxicity of this compound in Preclinical Models

| Model System | Dose (mg/kg) | Toxicity Endpoint | Confounding Factor | Reference |

|---|---|---|---|---|

| Rat (Wistar) | 50 | Hepatotoxicity | High-fat diet | [Ref A] |

| Mouse (C57BL/6) | 100 | Neurotoxicity | Genetic knockout | [Ref B] |

Ethical and Reproducibility Considerations

Q. What guidelines ensure ethical reporting of this compound research involving animal models?

- Methodological Answer :

- ARRIVE 2.0 : Adhere to checklist items for experimental design, randomization, and statistical reporting.

- 3Rs Principle : Justify animal use via Replacement, Reduction, and Refinement criteria.

- Data Sharing : Deposit raw data in repositories like Figshare or Zenodo for independent validation .

Further Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.